molecular formula C21H13Cl2N5O3 B11704628 (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11704628
M. Wt: 454.3 g/mol
InChI Key: GHJLYFZATLWPFV-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Hydrazones are known to exhibit antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new medications.

Industry

In the industrial sector, (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interactions with specific molecular targets. The compound’s hydrazone linkage and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern on the phenyl rings and the presence of both nitro and hydrazone functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H13Cl2N5O3

Molecular Weight

454.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H13Cl2N5O3/c22-14-6-11-17(23)18(12-14)24-25-20-19(13-4-2-1-3-5-13)26-27(21(20)29)15-7-9-16(10-8-15)28(30)31/h1-12,26H

InChI Key

GHJLYFZATLWPFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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